Antibacterial agent 145

Pseudomonas aeruginosa siderophore conjugate Trojan horse antibiotic

Antibacterial agent 145 (also designated compound 1b) is a synthetic 3-hydroxy-pyridin-4(1H)-one-isobavachalcone conjugate with molecular formula C30H33NO7 and molecular weight 519.59. This agent employs a siderophore-mediated Trojan horse strategy to deliver the chalcone payload isobavachalcone (IBC) into Gram-negative bacteria via the bacterial iron uptake pathway, disrupting cytoplasmic membrane integrity and inhibiting cellular metabolism while exhibiting low cytotoxicity toward normal mammalian cells.

Molecular Formula C30H33NO7
Molecular Weight 519.6 g/mol
Cat. No. B12381237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 145
Molecular FormulaC30H33NO7
Molecular Weight519.6 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)OCCCOCC3=CC(=O)C(=CN3C)O)O)C
InChIInChI=1S/C30H33NO7/c1-20(2)5-11-24-27(33)14-12-25(30(24)36)26(32)13-8-21-6-9-23(10-7-21)38-16-4-15-37-19-22-17-28(34)29(35)18-31(22)3/h5-10,12-14,17-18,33,35-36H,4,11,15-16,19H2,1-3H3/b13-8+
InChIKeyOYJVVCKGVHAPCW-MDWZMJQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Antibacterial Agent 145: Compound 1b Siderophore Conjugate for Gram-Negative Pathogen Research


Antibacterial agent 145 (also designated compound 1b) is a synthetic 3-hydroxy-pyridin-4(1H)-one-isobavachalcone conjugate with molecular formula C30H33NO7 and molecular weight 519.59 [1]. This agent employs a siderophore-mediated Trojan horse strategy to deliver the chalcone payload isobavachalcone (IBC) into Gram-negative bacteria via the bacterial iron uptake pathway, disrupting cytoplasmic membrane integrity and inhibiting cellular metabolism while exhibiting low cytotoxicity toward normal mammalian cells [1].

Why Generic Substitution Fails: The Functional Necessity of Antibacterial Agent 145


Generic substitution with unconjugated isobavachalcone (IBC) or alternative chalcone derivatives fails to address the fundamental permeability barrier of Gram-negative bacteria. IBC demonstrates good antibacterial activity against Gram-positive organisms but remains ineffective against Gram-negative pathogens due to the outer membrane barrier [1]. Antibacterial agent 145 overcomes this limitation through covalent conjugation to a 3-hydroxy-pyridin-4(1H)-one siderophore moiety, enabling active transport across the Gram-negative outer membrane via bacterial iron acquisition systems [1]. This targeted delivery mechanism cannot be replicated by simple mixture formulations or unconjugated parent compounds, making direct substitution with IBC or other unconjugated chalcones functionally invalid for Gram-negative antibacterial applications.

Antibacterial Agent 145: Quantitative Comparative Evidence for Informed Procurement


MIC Reduction Against Pseudomonas aeruginosa PAO1: 8- to 32-Fold Enhancement Versus Parent IBC

Antibacterial agent 145 (conjugate 1b) demonstrates 8- to 32-fold lower minimum inhibitory concentrations (MICs) against Pseudomonas aeruginosa PAO1 compared to the parent compound isobavachalcone (IBC) under iron-limited conditions [1]. This represents a quantifiable enhancement in antibacterial potency directly attributable to siderophore-mediated delivery.

Pseudomonas aeruginosa siderophore conjugate Trojan horse antibiotic Gram-negative antibacterial MIC

IC50 Reduction Against Pseudomonas aeruginosa PAO1: 32- to 177-Fold Enhancement Versus Parent IBC

The half-inhibitory concentration (IC50) of conjugate 1b against Pseudomonas aeruginosa PAO1 was reduced 32- to 177-fold relative to the parent isobavachalcone under iron limitation [1]. This magnitude of potency enhancement reflects the efficiency of siderophore-mediated intracellular payload delivery.

IC50 Pseudomonas aeruginosa siderophore antibiotic potency enhancement multidrug-resistant

Cytotoxicity Profile: Lower Vero Cell Toxicity of Conjugate 1b Relative to Parent IBC

Conjugate 1b exhibited lower cytotoxic effects on Vero cells (African green monkey kidney epithelial cells) compared to the parent compound isobavachalcone [1]. This differential toxicity profile indicates that siderophore conjugation does not increase mammalian cytotoxicity and may improve the selectivity index relative to the unconjugated payload.

cytotoxicity selectivity Vero cells therapeutic window mammalian cell toxicity

Activity Against Clinical Multidrug-Resistant Pseudomonas aeruginosa Strains

The 3-hydroxy-pyridin-4(1H)-one-isobavachalcone conjugates, including compound 1b, demonstrated 8- to 32-fold lower MICs and 32- to 177-fold lower IC50s against clinical multidrug-resistant (MDR) Pseudomonas aeruginosa strains compared to the parent IBC under iron-limited conditions [1]. The conjugate also showed positive therapeutic effects in treatment of bacterial infections caused by Gram-negative bacteria PAO1 [1].

multidrug-resistant MDR Pseudomonas aeruginosa clinical isolates antibiotic resistance

Mechanism of Action: Iron Uptake-Dependent Activity Regulation

The antibacterial activity of conjugate 1b was demonstrated to be regulated by the bacterial iron uptake pathway, with differential activity observed under varying iron concentration conditions [1]. This conditional activation distinguishes conjugate 1b from conventional antibiotics lacking iron-responsive activity modulation and from the parent IBC, which does not exploit iron acquisition systems for cellular entry in Gram-negative bacteria.

iron uptake pathway siderophore Trojan horse mechanism mechanism of action conditional antibacterial

Membrane Disruption Mechanism: Cytoplasmic Membrane Integrity Compromise

Mechanistic studies on conjugate 1b revealed that it exerts antibacterial activity by disrupting cytoplasmic membrane integrity and inhibiting cell metabolism [1]. This dual mechanism—combining membrane perturbation with metabolic interference—distinguishes conjugate 1b from the parent IBC in Gram-negative contexts, where IBC cannot access the cytoplasmic membrane due to outer membrane exclusion.

membrane disruption cytoplasmic membrane metabolic inhibition bactericidal mechanism mode of action

Antibacterial Agent 145: Validated Research and Industrial Application Scenarios


Gram-Negative Antibacterial Drug Discovery: Siderophore Conjugate Proof-of-Concept Studies

Antibacterial agent 145 serves as a validated proof-of-concept compound for siderophore-mediated Trojan horse antibiotic development targeting Pseudomonas aeruginosa. The demonstrated 8- to 32-fold MIC reduction and 32- to 177-fold IC50 reduction against PAO1 and clinical MDR strains relative to parent IBC [1] provides a quantifiable benchmark for evaluating novel siderophore-payload conjugates. Researchers can employ this compound as a positive control when screening next-generation conjugates with alternative payloads or siderophore linkers, or as a reference standard for assessing the efficiency of bacterial iron uptake pathway exploitation in Gram-negative antibacterial design.

Multidrug-Resistant Pseudomonas aeruginosa Research and Antivirulence Screening

The retained activity of Antibacterial agent 145 against clinical multidrug-resistant Pseudomonas aeruginosa strains, with 8- to 32-fold MIC and 32- to 177-fold IC50 enhancements over parent IBC [1], positions this compound as a valuable tool for MDR-focused research programs. Applications include use as a comparator compound in screening campaigns for novel anti-pseudomonal agents, as a probe for investigating resistance mechanisms that do not compromise iron uptake pathways, and as a reference agent in studies evaluating the susceptibility of clinical MDR isolates to siderophore-conjugated antimicrobial strategies.

Iron-Dependent Antibacterial Mechanism and Membrane Disruption Studies

Investigators studying conditionally activated antibacterial strategies or iron acquisition pathway exploitation can utilize Antibacterial agent 145 as a model system. The compound's activity is regulated by iron concentration via the bacterial iron uptake pathway, and its dual mechanism involves both cytoplasmic membrane disruption and metabolic inhibition [1]. This profile supports research applications including: characterization of iron-responsive gene expression in Pseudomonas aeruginosa under conjugate exposure, membrane integrity assays using this compound as a positive control for siderophore-mediated perturbation, and comparative mechanism-of-action studies evaluating the relative contributions of membrane disruption versus metabolic interference to overall bactericidal efficacy.

Selectivity and Mammalian Cytotoxicity Benchmarking in Antibacterial Development

For programs requiring cytotoxicity assessment of antibacterial candidates, Antibacterial agent 145 provides a benchmark for evaluating the selectivity profile of siderophore conjugates. The compound's lower cytotoxic effects on Vero cells compared to parent IBC [1] establishes that siderophore conjugation does not inherently increase mammalian cell toxicity. This makes it suitable as a reference compound in cytotoxicity screening panels, as a comparator in structure-toxicity relationship studies for chalcone-derived antibacterials, and as a baseline for establishing selectivity indices when evaluating novel siderophore-antibiotic conjugates in parallel mammalian cell viability assays.

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